molecular formula C13H13FN4O4S B11778096 Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

Cat. No.: B11778096
M. Wt: 340.33 g/mol
InChI Key: DCONFMIJKBXRLV-UHFFFAOYSA-N
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Description

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-yl)carbamate is a sophisticated small molecule building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a 1,3,4-thiadiazole core, a heterocyclic scaffold renowned for its wide spectrum of biological activities . The molecular structure integrates a 4-fluoro-3-nitrophenyl moiety, which can be essential for electronic modulation and structure-activity relationship (SAR) studies, and a tert-butyloxycarbonyl (Boc) protecting group, which provides stability and is readily cleaved under mild acidic conditions to reveal a reactive amine for further synthetic elaboration . The 1,3,4-thiadiazole scaffold is a privileged structure in pharmaceutical research due to its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity and high in vivo stability . Derivatives of this scaffold have demonstrated significant pharmacological potential, including as anticonvulsant agents that may act through the GABAA receptor pathway to modulate neuronal excitability . The incorporation of specific substituents, such as the fluoronitrophenyl group in this molecule, is a common strategy to fine-tune properties like lipophilicity, binding affinity, and metabolic stability. This makes the compound a valuable intermediate for constructing novel target molecules for biological screening. It is strictly for non-human research use and is intended for use by qualified laboratory professionals.

Properties

Molecular Formula

C13H13FN4O4S

Molecular Weight

340.33 g/mol

IUPAC Name

tert-butyl N-[5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C13H13FN4O4S/c1-13(2,3)22-12(19)15-11-17-16-10(23-11)7-4-5-8(14)9(6-7)18(20)21/h4-6H,1-3H3,(H,15,17,19)

InChI Key

DCONFMIJKBXRLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization to Form the 1,3,4-Thiadiazole Ring

The thiadiazole ring is synthesized via cyclization between a thiosemicarbazide derivative and a carbonyl-containing precursor. For this compound, 4-fluoro-3-nitrobenzoyl chloride serves as the aryl carbonyl component.

Reaction Conditions

  • Thiosemicarbazide : Reacted with 4-fluoro-3-nitrobenzoyl chloride in anhydrous dichloromethane at 0–5°C.

  • Acid Catalyst : Concentrated sulfuric acid (0.5 eq) facilitates cyclization.

  • Time and Temperature : 12–24 hours under reflux (40–50°C).

This step yields 5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine as an intermediate.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield (%)
Temperature40–50°C78–82
Reaction Time18 hours80
Acid Catalyst (H₂SO₄)0.5 eq82

Carbamate Formation via BOC Protection

The amine group at the 2-position of the thiadiazole is protected using di-tert-butyl dicarbonate (BOC anhydride) under mild conditions.

Protocol

  • Solvent : Anhydrous isopropyl alcohol.

  • Base : Triethylamine (1.2 eq) to scavenge HCl.

  • Temperature : 0°C during BOC anhydride addition, followed by stirring at 25°C for 6 hours.

  • Workup : Distillation to remove solvent, followed by recrystallization in n-hexane.

Table 2: Carbamation Reaction Metrics

ParameterValueYield (%)
BOC Anhydride (eq)1.585
Recrystallization Solventn-Hexane92 (purity)

Industrial-Scale Production and Process Optimization

For large-scale synthesis, continuous flow reactors and automated systems enhance efficiency:

Key Industrial Modifications

  • Cyclization : Performed in a continuous stirred-tank reactor (CSTR) with in-line pH monitoring to maintain optimal acidity.

  • Carbamate Formation : Utilizes a plug-flow reactor to ensure rapid mixing and temperature control, reducing reaction time to 4 hours.

Table 3: Bench-Scale vs. Industrial-Scale Yields

StepBench Yield (%)Industrial Yield (%)
Cyclization8088
Carbamation8590

Analytical Characterization

Structural validation employs advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 2.4 Hz, 1H, Ar-H), 8.22 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 1.53 (s, 9H, tert-butyl).

  • ¹³C NMR : 155.2 (C=O), 152.1 (thiadiazole C-2), 134.5–126.3 (aryl carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 341.1 [M+H]⁺, confirming molecular weight (340.33 g/mol).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The nitro group’s meta-directing effect ensures the fluorine atom occupies the para position during electrophilic substitution. However, side products may form if temperature exceeds 50°C.

Purification Difficulties

  • Issue : The intermediate amine is hygroscopic.

  • Solution : Use of anhydrous sodium sulfate during filtration and vacuum drying.

Comparative Analysis of Alternative Methods

Thiosemicarbazide Precursor Variations

Substituting 4-fluoro-3-nitrobenzoyl chloride with 4-fluoro-3-nitrobenzaldehyde reduces yield to 65% due to slower cyclization kinetics.

Alternative Protecting Agents

  • Benzyl Chloroformate : Yields 72% but requires harsher deprotection conditions.

  • Fmoc-OSu : Incompatible due to thiadiazole ring reactivity .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled deprotection under acidic conditions. Key findings include:

Reaction Conditions Products Mechanistic Insights
Trifluoroacetic acid (TFA) in dichloromethane, 0–25°C Free amine (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine)Acid-catalyzed cleavage of the carbamate bond, releasing CO₂ and tert-butanol.
HCl in dioxane, refluxSame as aboveFaster kinetics compared to TFA due to stronger acid strength.

Applications : This reaction is critical in medicinal chemistry for unmasking reactive amine intermediates during drug synthesis .

Nucleophilic Substitution Reactions

The carbamate oxygen and thiadiazole nitrogen atoms participate in nucleophilic substitutions:

At the Carbamate Moiety

  • Reagents : Alkyl halides, acyl chlorides.

  • Example : Reaction with methyl iodide yields N-methyl derivatives, enhancing lipophilicity.

At the Thiadiazole Ring

  • Site Selectivity : Nucleophiles (e.g., amines, thiols) attack the electron-deficient C-2 position of the thiadiazole ring .

  • Reaction :

    Thiadiazole+R-NH22-Amino-thiadiazole derivative(Yield: 65–78%)[1]\text{Thiadiazole} + \text{R-NH}_2 \rightarrow \text{2-Amino-thiadiazole derivative} \quad (\text{Yield: 65–78\%})[1]

Coupling Reactions

The nitro group on the phenyl ring facilitates cross-coupling reactions:

Reaction Type Catalyst/Conditions Products
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Biaryl derivatives with boronic acids
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amine-functionalized compounds

Key Insight : The electron-withdrawing nitro group enhances electrophilicity at the para-fluoro position, directing coupling to the meta-nitro site .

Reduction Reactions

The nitro group undergoes selective reduction to an amine:

  • Conditions : H₂/Pd-C in ethanol or NaBH₄/CuCl₂ .

  • Product : 3-Amino-4-fluorophenyl-thiadiazolyl carbamate.

  • Mechanism :

    -NO26 H+-NH2+2H2O(Yield: 85–92%)[1][5]\text{-NO}_2 \xrightarrow{\text{6 H}^+} \text{-NH}_2 + 2 \text{H}_2\text{O} \quad (\text{Yield: 85–92\%})[1][5]

Oxidation and Cyclization

Under oxidative conditions, the thiadiazole ring participates in cycloadditions:

  • Example : Reaction with singlet oxygen generates sulfoxide intermediates, which cyclize to form fused heterocycles.

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Ranking
tert-Butyl carbamateAcidic hydrolysisHigh (k = 0.15 min⁻¹)
NitrophenylNucleophilic aromatic substitutionModerate
ThiadiazoleElectrophilic substitutionLow

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C, with DSC showing an exotherm at 210°C .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases.

This compound’s versatility in deprotection, coupling, and reduction reactions makes it valuable for synthesizing bioactive molecules. Experimental data emphasize the importance of optimizing conditions to balance reactivity and stability .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate, have been studied for their antimicrobial properties. The presence of the nitro group enhances the compound's ability to interact with microbial targets. Research indicates that such compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated promising results against various cancer cell lines, suggesting that this compound may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiadiazole derivatives for their antimicrobial activity using standard methods such as the turbidimetric method against various pathogens. Results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives were tested against estrogen receptor-positive breast cancer cell lines using the Sulforhodamine B assay. The findings revealed that certain derivatives showed high cytotoxicity, suggesting that modifications to the thiadiazole structure could enhance anticancer activity .

Mechanism of Action

The mechanism of action of Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Tert-Butyl (5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-YL)Carbamate

  • Structural Difference : Replaces the 4-fluoro-3-nitrophenyl group with a trifluoromethyl (-CF₃) group at the 5-position of the thiadiazole.
  • Properties : The -CF₃ group increases hydrophobicity and metabolic stability compared to the nitro-fluoro substitution. Reported purity: 95% (LCMS), molecular weight: 269.25 g/mol .
  • Applications : Used in agrochemical research due to its resistance to enzymatic degradation.

Tert-Butyl ((5-((4-Fluorobenzyl)Thio)-1,3,4-Oxadiazol-2-YL)(Phenyl)Methyl)Carbamate

  • Structural Difference : Substitutes thiadiazole with oxadiazole and introduces a 4-fluorobenzylthio group.
  • Properties : Melting point: 96–97°C, higher solubility in polar solvents due to the oxadiazole core. IR data confirms C=O (1694 cm⁻¹) and C-F (1007–1055 cm⁻¹) stretches .
  • Synthesis : Achieved 95% yield via nucleophilic substitution, contrasting with the target compound’s reliance on Suzuki-Miyaura coupling (63% yield in ) .

Functional Group Modifications

Tert-Butyl (3-(5-(2,5-Difluorophenyl)-2-Phenyl-2,3-Dihydro-1,3,4-Thiadiazol-2-YL)Propyl)Carbamate

  • Structural Difference : Incorporates a dihydrothiadiazole ring and a 2,5-difluorophenyl group.
  • CAS: 1079843-60-9, molecular weight: 622.00 g/mol (for 100 mg) .
  • Applications : Explored in antiviral drug discovery for its conformational flexibility.

Tert-Butyl N-[5-(Aminomethyl)Furan-2-YL]Carbamate

  • Structural Difference: Replaces thiadiazole with a furan ring and adds an aminomethyl group.
  • Synthesis : Utilizes Pd-catalyzed cross-coupling (similar to ), achieving 63% yield. Mass: 615.7 (M⁺+1) .
  • Bioactivity : Demonstrated kinase inhibitory activity in preclinical models.

Comparative Data Table

Compound Name Core Heterocycle Aryl Substituent Molecular Weight (g/mol) Melting Point (°C) Yield Key Applications
Tert-Butyl (5-(4-Fluoro-3-Nitrophenyl)-1,3,4-Thiadiazol-2-YL)Carbamate 1,3,4-Thiadiazole 4-Fluoro-3-nitrophenyl Not reported Not reported ~63%* Kinase inhibitors
Tert-Butyl (5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-YL)Carbamate 1,3,4-Thiadiazole -CF₃ 269.25 Not reported 95% Agrochemicals
Tert-Butyl ((5-((4-Fluorobenzyl)Thio)-1,3,4-Oxadiazol-2-YL)Methyl)Carbamate 1,3,4-Oxadiazole 4-Fluorobenzylthio 416.7 (M⁺+1) 96–97 95% Antibacterial agents
Tert-Butyl (3-(5-(2,5-Difluorophenyl)-2-Phenyl-Dihydrothiadiazol-2-YL)Propyl)Carbamate Dihydrothiadiazole 2,5-Difluorophenyl 622.00 (100 mg) Not reported Not reported Antiviral research

*Estimated based on analogous synthesis in .

Key Research Findings

Synthetic Efficiency : The target compound’s nitro group complicates synthesis, requiring careful control of reaction conditions to avoid over-reduction (cf. , where nitro groups are reduced to amines using Fe/NH₄Cl) .

Stability: Fluorine and nitro substituents enhance thermal stability but may increase toxicity risks compared to -CF₃ or amino-substituted analogs .

Biological Relevance: Thiadiazoles with electron-withdrawing groups (e.g., -NO₂, -F) show higher binding affinity to ATP pockets in kinases than oxadiazole derivatives .

Biological Activity

Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate is a compound that has gained attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H13FN2O4S
  • Molecular Weight : 288.29 g/mol

The presence of the thiadiazole ring and the nitrophenyl group contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Research indicates that carbamate derivatives, including this compound, exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase and β-secretase activities, which are crucial in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Antimicrobial Activity

A summary of antimicrobial activity data for related carbamate compounds is provided in Table 1:

Compound NameTarget BacteriaMIC (μg/mL)Notes
Compound AStaphylococcus aureus0.008High potency against GyrB
Compound BE. coli0.046Effective against topoisomerase IV
Tert-butyl derivativeS. pneumoniae0.03Moderate efficacy

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a similar carbamate derivative on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a reduction in TNF-α levels and oxidative stress markers, suggesting potential therapeutic applications in Alzheimer's disease management .
  • Anticancer Potential : Another study highlighted the anticancer properties of a structurally related compound that inhibited CDC25 phosphatase activity, which is involved in cell cycle regulation. This suggests that this compound may also possess similar anticancer activities .

Q & A

Q. What are the key considerations for synthesizing Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. A common approach includes: (i) Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions. (ii) Nitrophenyl substitution : Coupling 4-fluoro-3-nitrobenzene derivatives via nucleophilic aromatic substitution (SNAr) at the 5-position of the thiadiazole ring. (iii) Carbamate protection : Introducing the tert-butyl carbamate group using Boc anhydride [(Boc)₂O] in the presence of a base like DMAP or triethylamine. Critical parameters include reaction temperature (e.g., 0–5°C for SNAr to minimize side reactions), solvent choice (e.g., DMF for solubility), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, nitrophenyl aromatic signals) and tert-butyl group integrity.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : To validate empirical formula consistency (±0.4% tolerance).
    Discrepancies in melting points or spectral data may indicate impurities; recrystallization (e.g., ethanol/water) is recommended .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of nitroaromatic vapors.
  • Storage : Keep in airtight containers at 2–8°C, protected from light to prevent photodegradation.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers due to the nitro group’s reactivity .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during multi-step synthesis?

  • Methodological Answer :
  • Stepwise monitoring : Use TLC or in-line IR to track intermediate formation (e.g., disappearance of thiosemicarbazide starting material).
  • Catalyst optimization : For SNAr, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Temperature control : Gradual warming (0°C → room temperature) during Boc protection reduces exothermic side reactions.
  • Workup efficiency : Liquid-liquid extraction (ethyl acetate/water) removes unreacted nitroaryl precursors. Yield improvements from 45% to 68% have been reported via these adjustments .

Q. How can computational chemistry predict the reactivity or stability of this compound?

  • Methodological Answer :
  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to assess nitro group reduction susceptibility.
  • Molecular dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict degradation pathways.
  • Docking studies : Evaluate interactions with biological targets (e.g., enzyme active sites) to prioritize in vitro testing. Software like Gaussian or AutoDock Vina is recommended .

Q. How to resolve contradictory spectroscopic data for tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Impurity analysis : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or byproducts.
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrophenyl group assignments.
  • Cross-validation : Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with computed spectra. Contradictions often arise from solvent polarity effects or crystallinity differences .

Q. What methodologies assess kinetic stability under varying pH and temperature?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to:
  • Acidic/basic conditions (0.1M HCl/NaOH, 25°C, 24h).
  • Oxidative stress (3% H₂O₂, 40°C).
  • HPLC monitoring : Quantify degradation products (e.g., free thiadiazole or nitroso derivatives).
  • Arrhenius modeling : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life. Stability is typically pH-dependent, with optimal stability at pH 6–7 .

Q. How to design experiments for evaluating biological activity?

  • Methodological Answer :
  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. The nitro group may act as a fluorescence quencher; validate with negative controls.
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293).
  • SAR analysis : Synthesize analogs (e.g., replacing fluorine with chlorine) to correlate structure with activity. Prioritize compounds with IC₅₀ < 10 µM for further study .

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